molecular formula C6H10ClNO B2639028 (1S)-1-(furan-2-yl)ethan-1-amine CAS No. 27948-38-5

(1S)-1-(furan-2-yl)ethan-1-amine

Cat. No.: B2639028
CAS No.: 27948-38-5
M. Wt: 147.6
InChI Key: UFAOJKNUGVYXLZ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(furan-2-yl)ethan-1-amine is an organic compound featuring a furan ring attached to an ethanamine group. The compound’s stereochemistry is specified by the (1S) configuration, indicating the spatial arrangement of atoms around the chiral center.

Scientific Research Applications

(1S)-1-(furan-2-yl)ethan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Safety and Hazards

The safety information available indicates that “(1S)-1-(furan-2-yl)ethan-1-amine” may be harmful if swallowed, inhaled, or comes in contact with skin . Therefore, appropriate precautions should be taken while handling this compound, including wearing suitable protective clothing and avoiding release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(furan-2-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available furan and a suitable chiral amine precursor.

    Reaction Conditions: The furan ring is functionalized through electrophilic substitution reactions to introduce the ethanamine group.

    Chiral Resolution: The (1S) configuration is achieved through chiral resolution techniques or asymmetric synthesis using chiral catalysts.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(furan-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, acids, or bases facilitate substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxaldehyde, while reduction could produce tetrahydrofuran derivatives.

Mechanism of Action

The mechanism of action of (1S)-1-(furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(furan-2-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-(furan-2-yl)ethanamine: A similar compound lacking the chiral center.

    Furan-2-carboxaldehyde: A related compound with an aldehyde group instead of an amine.

Uniqueness

(1S)-1-(furan-2-yl)ethan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(1S)-1-(furan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXGCMLOKDKUAX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.